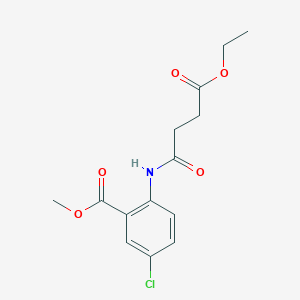

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate

描述

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is a benzoate derivative characterized by a 5-chloro substituent on the aromatic ring and a 4-ethoxy-4-oxobutanamido group at the 2-position.

属性

CAS 编号 |

380394-92-3 |

|---|---|

分子式 |

C14H16ClNO5 |

分子量 |

313.73 g/mol |

IUPAC 名称 |

methyl 5-chloro-2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate |

InChI |

InChI=1S/C14H16ClNO5/c1-3-21-13(18)7-6-12(17)16-11-5-4-9(15)8-10(11)14(19)20-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |

InChI 键 |

MUGDWPUKNQLUTG-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)OC |

产品来源 |

United States |

准备方法

Preparation Methods of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate

Detailed Synthetic Procedure

Preparation of Methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate

This intermediate is a key precursor in the synthesis pathway, prepared as follows:

- Reactants: Methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate (585 g), ethyl-4-bromo butyrate (369.6 g), and potassium carbonate (664 g).

- Solvent: Dimethylformamide (4400 mL).

- Conditions: The mixture is stirred at room temperature, then heated to 120 °C and maintained for 2 hours.

- Work-up: The reaction mass is poured into water, filtered, and the solid is dried.

- Yield: 726 g of the product obtained.

This method is referenced in US Patent US2013/190490 (paragraphs 0052; 0053) and represents a nucleophilic substitution reaction where the sulfonyl-protected amine is alkylated by ethyl-4-bromo butyrate under basic conditions.

General Procedures for Related Amide Syntheses

A comprehensive procedure for synthesizing related amides, which can be adapted for this compound, involves:

- Use of isocyanates and β-ketoamides as starting materials.

- Employing magnesium chloride (MgCl2) and potassium hydroxide (KOH) as catalysts and bases respectively.

- Conducting the reaction in ethanol at room temperature (~25 °C).

- Reaction time typically 1 hour with monitoring by thin-layer chromatography (TLC).

- Purification by flash silica gel chromatography.

| Reagent | Amount | Role |

|---|---|---|

| β-Ketoamide (e.g., 2a) | 0.5 mmol | Substrate |

| MgCl2 | 1.2 equivalents | Catalyst |

| KOH (85%+) | 1.2 equivalents | Base |

| Ethanol | 3 mL | Solvent |

| Isocyanate (e.g., 1a) | 1.2 equivalents | Reactant |

Under these conditions, yields of up to 91% for related malonamide compounds have been reported.

Optimization of Catalyst Loading

The amount of MgCl2 significantly affects yield:

| Entry | MgCl2 (equiv) | Yield of product (%) |

|---|---|---|

| 1 | 0.2 | 19 |

| 2 | 0.5 | 45 |

| 3 | 1.2 | 91 |

This data indicates that 1.2 equivalents of MgCl2 are necessary for optimal conversion in the amide formation step.

Analytical and Purification Techniques

- Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates.

- Purification is achieved by flash chromatography on silica gel (200–300 mesh), employing solvent mixtures such as petroleum ether (PE) and ethyl acetate (EA) typically in ratios like 3:1 or 1:1.

- Structural confirmation and purity assessment are conducted by:

- Proton and carbon-13 nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR).

- High-resolution mass spectrometry (HRMS) using electrospray ionization orthogonal acceleration time-of-flight (ESI-OA-TOF).

- Melting point determination.

Summary of Research Findings

| Aspect | Details |

|---|---|

| Key Intermediate | Methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate |

| Reaction Conditions | Potassium carbonate in DMF, 120 °C, 2 h |

| Catalysts and Bases | MgCl2 (1.2 equiv), KOH (1.2 equiv) in ethanol, 25 °C |

| Yield | Up to 91% in amide coupling steps |

| Purification | Flash chromatography with PE/EA solvent systems |

| Analytical Methods | ¹H NMR, ¹³C NMR, HRMS, melting point, TLC |

| Source Diversity | Patent literature (US2013/190490), peer-reviewed Green Chemistry journal supporting info |

化学反应分析

Types of Reactions

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate has several scientific research applications:

作用机制

The mechanism of action of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Tolvaptan, it plays a role in modulating the activity of vasopressin receptors, which are involved in water and electrolyte balance in the body .

相似化合物的比较

Research Findings and Challenges

- Synthetic Routes : and indicate that methyl benzoate derivatives are often synthesized via nucleophilic acyl substitutions or reductive amination, but the target compound’s branched amide may require specialized coupling reagents .

- Crystallography : Tools like SHELXL () are critical for resolving complex structures, particularly when analyzing substituent effects on crystal packing .

生物活性

Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is a synthetic organic compound with the molecular formula C14H16ClNO5 and a molecular weight of approximately 313.73 g/mol. This compound features a chloro substituent at the 5-position of the benzoate ring and an amide functional group derived from 4-ethoxy-4-oxobutanoic acid, which contributes to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Physical Properties

- Molecular Formula : C14H16ClNO5

- Molecular Weight : 313.73 g/mol

- CAS Number : 247237-43-0

This compound exhibits biological activity through various mechanisms that may include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

- Interaction with Biological Macromolecules : Studies suggest that it interacts with proteins and nucleic acids, which could elucidate its mechanism of action in therapeutic contexts.

- Potential Antimicrobial Activity : Given its structural similarities to other bioactive compounds, it may exhibit antimicrobial properties that warrant further investigation.

Research Findings

- In Vitro Studies : Preliminary studies have shown that this compound has significant effects on cell lines, indicating potential cytotoxicity against certain cancer types.

- Pharmacological Profiling : The compound has been evaluated for its pharmacological properties, showing promise as a lead compound in drug development due to its unique structure that may effectively interact with biological targets.

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into potential therapeutic applications:

- A study demonstrated that similar chloro-substituted benzoates exhibited enhanced binding affinity to serotonin receptors, suggesting that this compound may also possess similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-chloro-2-(5-methoxy-1,5-dioxopentyl)methylamino benzoate | C14H16ClN | Contains a methoxy group; different amine structure |

| 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester | C15H14ClNO4S | Sulfonyl group present; distinct pharmacological profile |

| Methyl 2-(4-bromo-3-oxobutanoyl)amino benzoate | C12H12BrNO3 | Bromo substituent; different oxobutanoic acid derivative |

The unique combination of chloro and ethoxy groups along with the oxobutyl chain in this compound may confer distinct biological activities compared to these similar compounds.

常见问题

What are the critical considerations for synthesizing Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling 5-chloro-2-aminobenzoic acid derivatives with activated 4-ethoxy-4-oxobutanoic acid precursors. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide reagents (e.g., DCC or EDC) with NHS to form an active ester intermediate.

- Nucleophilic acyl substitution : React the activated ester with the amine group of the benzoate derivative under inert atmosphere (N₂ or Ar) to minimize hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures improves purity .

Yield Optimization : - Maintain stoichiometric excess of the acylating agent (1.2–1.5 equiv).

- Control temperature (0–5°C during activation, room temperature for coupling).

- Monitor reaction progress via TLC or LC-MS to terminate before side reactions (e.g., ester hydrolysis) dominate.

How is X-ray crystallography employed to confirm the molecular structure and intermolecular interactions of this compound?

Advanced Methodology:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and non-covalent interactions:

- Crystal Growth : Slow evaporation of methanol solutions yields colorless needle-like crystals suitable for SCXRD .

- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Measure reflections at 296 K with θ range 1.8–25.3° .

- Key Parameters :

- Space group: Orthorhombic

- Unit cell dimensions:

- -factor: 0.063; -factor: 0.114 .

- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds stabilize the crystal lattice, forming a 3D network. Dihedral angles between aromatic rings (e.g., 41.6°) reveal conformational flexibility .

What spectroscopic techniques are most effective for characterizing functional groups in this compound?

Basic Methodology:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm, singlet), and ethoxy groups (δ 1.2–1.4 ppm, triplet).

- ¹³C NMR : Confirm carbonyl signals (amide C=O at ~170 ppm, ester C=O at ~165 ppm) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (amide I), and ~1540 cm⁻¹ (amide II) validate functional groups .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion at 453.92 (C₂₁H₂₄ClNO₆S) .

How does computational modeling (e.g., DFT) support the interpretation of experimental data for this compound?

Advanced Research Application:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)):

- Geometry Optimization : Compare calculated bond lengths/angles with SCXRD data to validate experimental structure.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for predicting reactivity (e.g., amide nitrogen as a nucleophilic site) .

- Hydrogen Bond Analysis : Simulate interaction energies (e.g., C–H⋯O) to explain crystal packing trends .

What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Considerations:

- Solubility :

- High solubility in polar aprotic solvents (DMF, DMSO).

- Moderate solubility in methanol, ethyl acetate; low in water (<0.1 mg/mL) .

- Stability :

What strategies are used to resolve contradictions in spectral or crystallographic data during structural elucidation?

Advanced Analysis:

- Cross-Validation : Compare SCXRD data with NMR/IR to confirm functional group assignments. Discrepancies (e.g., unexpected torsion angles) may indicate polymorphism .

- Dynamic NMR : Detect conformational exchange in solution (e.g., restricted rotation of amide groups) that SCXRD static models may miss .

- Rietveld Refinement : For powder samples, refine against XRD data to resolve phase purity issues .

How is this compound utilized as an intermediate in medicinal chemistry research?

Research Application:

- Quinoline Synthesis : The sulfonamido and ester groups facilitate cyclization reactions to form quinoline derivatives with potential bioactivity .

- Structure-Activity Relationship (SAR) Studies : Modify the ethoxy or methyl groups to assess impact on antimicrobial or anti-inflammatory activity .

What safety protocols are recommended for handling this compound in laboratory settings?

Safety Methodology:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。